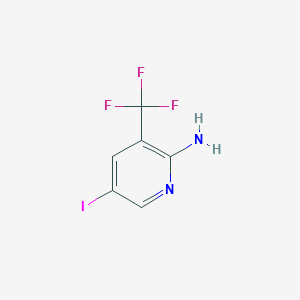

5-Iodo-3-(trifluoromethyl)pyridin-2-amine

Overview

Description

5-Iodo-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 911112-05-5. It has a molecular weight of 288.01 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C6H4F3IN2 . The InChI Code is 1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H, (H2,11,12) .Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid . The compound’s IUPAC name is 5-iodo-3-(trifluoromethyl)-2-pyridinylamine .Scientific Research Applications

Synthesis and Structural Characterization

- 5-Iodo-3-(trifluoromethyl)pyridin-2-amine's behavior with molecular iodine was investigated, leading to the formation of a complex with interesting structural characteristics. This complex has potential applications in antithyroid drug development due to its unique UV-spectroscopy behavior and crystal structure (Chernov'yants et al., 2011).

Medicinal Chemistry and Anticancer Activity

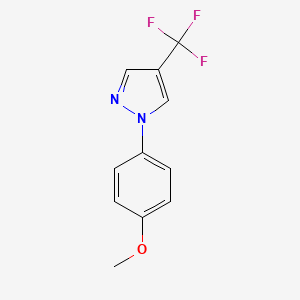

- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a related compound, were synthesized and showed promising bioactivity against various cancer cell lines. This indicates a potential pathway for developing anticancer agents (Chavva et al., 2013).

Pharmaceutical Ingredient Synthesis

- An iodine/CuI mediated reaction for synthesizing 2-iodo-imidazo[1,2-a]pyridines was developed, with potential as active pharmaceutical ingredients in drugs like saripidem and nicopidem (Dheer et al., 2016).

Electrophilic Substitutions in Pyridines

- Electrophilic substitutions in 2-chloro-6-(trifluoromethyl)pyridine to create iodo derivatives were studied, demonstrating potential for further chemical manipulations in halogen/metal exchange and electrophilic trapping reactions (Mongin et al., 1998).

Ligand Synthesis and Characterization

- α-Iodo substituted tripods within the series of tris(2-pyridylmethyl)amine ligands were prepared and characterized, revealing significant steric effects and potential for coordination chemistry applications (Jaafar et al., 2011).

Iodocyclization Cascade in Chemical Synthesis

- A method for synthesizing 3-iodoimidazo[1,2-a]pyridines via an I2O5-mediated iodocyclization cascade was developed. This method presents advantages like wide substrate scope and metal-free conditions, potentially useful in various chemical syntheses (Zhou et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes in contact with skin or eyes .

Properties

IUPAC Name |

5-iodo-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBNMUBWRXOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728980 | |

| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911112-05-5 | |

| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

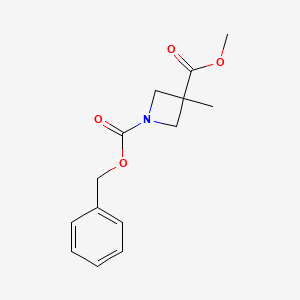

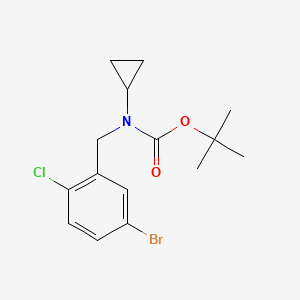

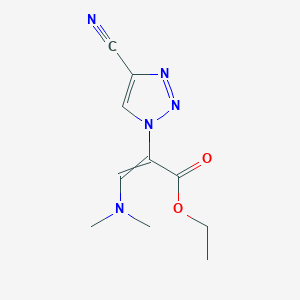

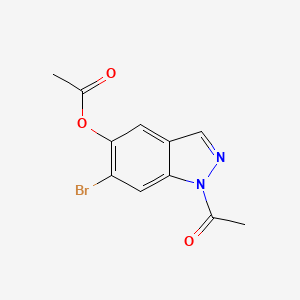

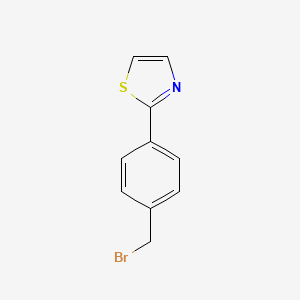

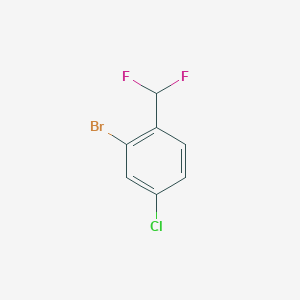

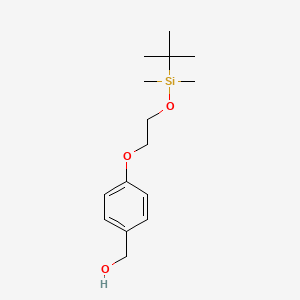

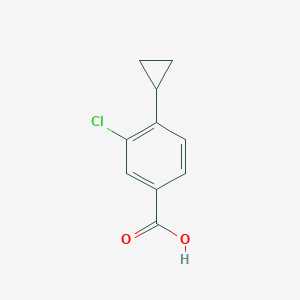

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)

![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)